5-(3-Chlorophenyl)-1H-pyrrole-2-carboxylic acid
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Overview
Description
5-(3-Chlorophenyl)-1H-pyrrole-2-carboxylic acid is a chemical compound belonging to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are often used in the development of pharmaceuticals and other bioactive compounds
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(3-Chlorophenyl)-1H-pyrrole-2-carboxylic acid typically involves the following steps:
Friedel-Crafts Acylation: The reaction begins with the acylation of 3-chlorophenyl using an appropriate acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3).
Cyclization: The resulting ketone undergoes cyclization to form the pyrrole ring. This step often requires high temperatures and a strong base.
Carboxylation: Finally, the pyrrole ring is carboxylated to introduce the carboxylic acid group.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors and optimized reaction conditions to increase yield and reduce by-products. The use of green chemistry principles, such as the use of environmentally benign solvents and catalysts, is also encouraged to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions: 5-(3-Chlorophenyl)-1H-pyrrole-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form its corresponding carboxylic acid derivatives.
Reduction: Reduction reactions can convert the pyrrole ring to other functional groups.
Substitution: Substitution reactions can introduce different substituents onto the pyrrole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed:
Oxidation: Carboxylic acids and their derivatives.
Reduction: Alcohols and amines.
Substitution: Substituted pyrroles with different functional groups.
Scientific Research Applications
5-(3-Chlorophenyl)-1H-pyrrole-2-carboxylic acid has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is being explored for its use in drug development, particularly in the treatment of various diseases.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
5-(3-Chlorophenyl)-1H-pyrrole-2-carboxylic acid is similar to other indole derivatives, such as indole-3-carboxylic acid and 5-hydroxyindole-2-carboxylic acid. its unique chlorophenyl group and pyrrole structure contribute to its distinct chemical and biological properties. These differences make it a valuable compound for specific applications that other indole derivatives may not be suitable for.
Comparison with Similar Compounds
Indole-3-carboxylic acid
5-Hydroxyindole-2-carboxylic acid
5-(4-Methoxyphenyl)-1H-pyrrole-2-carboxylic acid
5-(2-Chlorophenyl)-1H-pyrrole-2-carboxylic acid
Properties
IUPAC Name |
5-(3-chlorophenyl)-1H-pyrrole-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClNO2/c12-8-3-1-2-7(6-8)9-4-5-10(13-9)11(14)15/h1-6,13H,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEZFOGHENUKAIO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C2=CC=C(N2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.64 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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